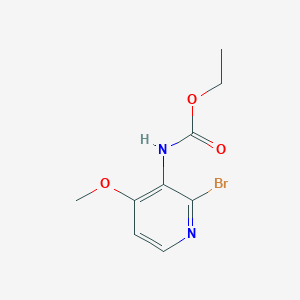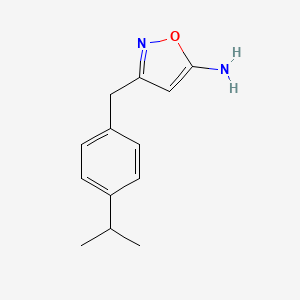
3-(4-Isopropylbenzyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylbenzyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential. This particular compound features an isoxazole ring substituted with a 4-isopropylbenzyl group and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes, followed by functional group transformations. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions can yield isoxazoles . Another method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The aromatic ring and the isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts or specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield nitrile oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
3-(4-Isopropylbenzyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through its ability to bind to these targets and alter their function, leading to various therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Isopropylbenzyl)isoxazol-5-amine include other isoxazole derivatives such as:
- 3,5-Disubstituted isoxazoles
- 3-Aminoisoxazoles
- 4-Aminoalkylisoxazol-3-ones
Uniqueness
What sets this compound apart from other isoxazole derivatives is its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 4-isopropylbenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3 |
InChI Key |
WWSNVGUZURIGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
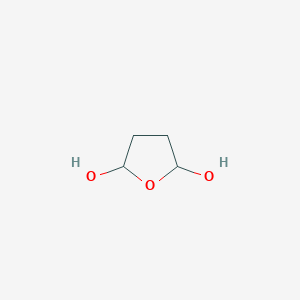


![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)

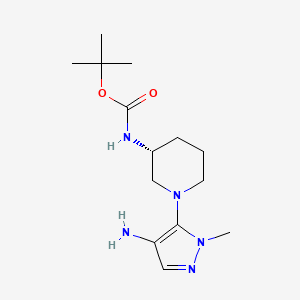

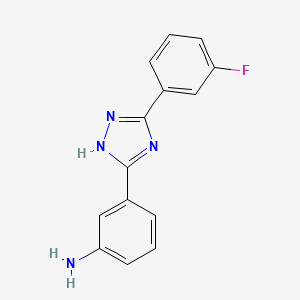
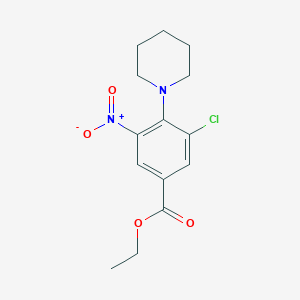
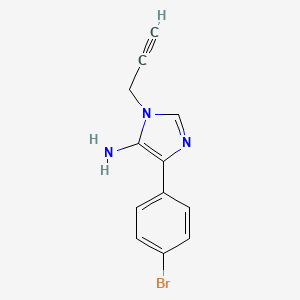
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
